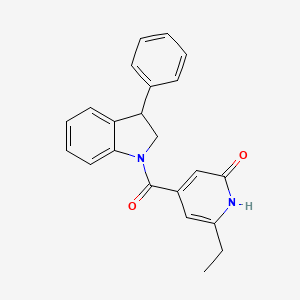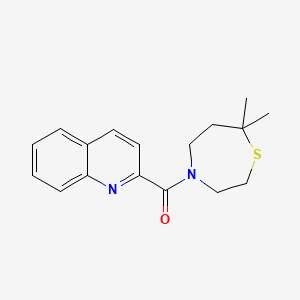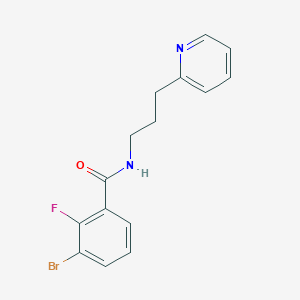
6-ethyl-4-(3-phenyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-4-(3-phenyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one is a complex organic compound that features a pyridinone core, an indole moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-(3-phenyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: Starting with a phenylhydrazine derivative, the indole ring can be formed through Fischer indole synthesis.
Attachment of the Carbonyl Group: The indole derivative is then reacted with an appropriate acylating agent to introduce the carbonyl group at the desired position.
Construction of the Pyridinone Core: The final step involves the cyclization of an ethyl-substituted pyridine derivative with the indole-carbonyl intermediate under acidic or basic conditions to form the pyridinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 6-ethyl-4-(3-phenyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for the development of new therapeutic agents. Its structural features may interact with biological targets, providing a basis for
Properties
IUPAC Name |
6-ethyl-4-(3-phenyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-2-17-12-16(13-21(25)23-17)22(26)24-14-19(15-8-4-3-5-9-15)18-10-6-7-11-20(18)24/h3-13,19H,2,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXXIBLACBWCAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=O)N1)C(=O)N2CC(C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide](/img/structure/B6716368.png)
![(5-Chlorothiophen-3-yl)-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6716375.png)
![methyl (1S,3R)-3-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]cyclopentane-1-carboxylate](/img/structure/B6716382.png)
![4-chloro-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B6716386.png)
![5-chloro-N-[1-(2-hydroxycyclohexyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6716411.png)
![1-Cyclohexyl-5-[1-(3-methylphenyl)sulfonylethyl]tetrazole](/img/structure/B6716415.png)
![2-chloro-3-[(E)-2-(5-cyanopyridin-2-yl)ethenyl]benzoic acid](/img/structure/B6716424.png)

![5-[1-[1-(3,4-Dichlorophenyl)ethylsulfonyl]ethyl]-1-methyltetrazole](/img/structure/B6716436.png)
![3-chloro-4-[4-(2-oxo-1H-pyridine-4-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B6716443.png)
![3-Chloro-4-[4-(2-pyridin-3-ylacetyl)piperazin-1-yl]benzonitrile](/img/structure/B6716451.png)
![3-chloro-4-[4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B6716454.png)
![6-bromo-2-[(E)-2-(2-methylpyrazol-3-yl)ethenyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6716461.png)
